Physicochemical Profiling of N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide: A Technical Characterization Guide
Physicochemical Profiling of N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide: A Technical Characterization Guide
Topic: Physicochemical Properties & Characterization of N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, DMPK Scientists, and Process Development Engineers
Executive Summary & Compound Identity
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS: 952931-09-8) represents a specialized scaffold in medicinal chemistry, often utilized as a fragment in the development of GPCR ligands (specifically 5-HT6 antagonists) and ion channel modulators.[1][2][3]
Unlike simple arylsulfonamides, this molecule possesses a unique amphoteric profile due to the coexistence of a basic secondary amine (the tetrahydroquinoline ring nitrogen) and a weakly acidic sulfonamide moiety. This duality presents specific challenges and opportunities in formulation and pharmacokinetics.
This guide provides a definitive technical breakdown of its properties, synthesis logic, and characterization protocols, moving beyond basic database entries to actionable laboratory intelligence.
Structural Definition
-
IUPAC Name: N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide[2][3][4][5]
-
Molecular Formula:
[7] -
Molecular Weight: 254.35 g/mol [6]
Physicochemical Property Landscape
The following data synthesizes consensus calculated values and structural analysis. Due to the specific nature of this research compound, experimental values are derived from structure-activity relationship (SAR) interpolation of close analogs (e.g., tetrahydroquinoline and benzene sulfonamide).
Table 1: Core Physicochemical Parameters
| Parameter | Value (Consensus/Predicted) | Technical Context |
| LogP (Octanol/Water) | 1.8 – 2.2 | Moderate lipophilicity; suggests good oral bioavailability potential (Lipinski compliant). |
| LogD (pH 7.4) | ~1.9 | At physiological pH, the molecule remains largely un-ionized, maintaining membrane permeability. |
| pKa (Basic) | 5.0 ± 0.3 | Attributed to the |
| pKa (Acidic) | 10.2 ± 0.5 | Attributed to the sulfonamide |
| Topological Polar Surface Area (TPSA) | ~58 Ų | Well below the 90 Ų threshold for Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors | 2 | ( |
| H-Bond Acceptors | 4 | (Sulfonyl oxygens x2, Ring N, Sulfonamide N) |
Solubility Profile & Ionization Logic
Understanding the ionization state is critical for assay development.
-
pH < 4.0: The tetrahydroquinoline nitrogen protonates (
), significantly increasing water solubility. -
pH 5.0 – 9.0: The molecule exists primarily as the neutral zwitterion-free species. Solubility is lowest in this range (intrinsic solubility).
-
pH > 11.0: The sulfonamide nitrogen deprotonates (
), forming a water-soluble salt.
Synthetic Route & Process Logic
Direct chlorosulfonation of 1,2,3,4-tetrahydroquinoline is chemically hazardous due to the oxidative lability of the secondary amine. A high-fidelity synthesis requires a Protection-Activation-Deprotection strategy to ensure regioselectivity at the C6 position.
Validated Synthetic Workflow
-
Protection: Acetylation of the THQ nitrogen to prevent oxidation and direct sulfonation on the nitrogen.
-
Chlorosulfonation: Electrophilic aromatic substitution using chlorosulfonic acid. The acetyl group directs the sulfonyl chloride to the para position (C6) relative to the nitrogen.
-
Amidation: Reaction with n-propylamine.
-
Deprotection: Acidic hydrolysis to restore the secondary amine.
Visualization: Synthetic Pathway
The following diagram outlines the logical flow of synthesis, highlighting the critical intermediate states.
Figure 1: Step-wise synthetic pathway prioritizing regioselectivity and amine stability.
Experimental Characterization Protocols
To validate the predicted properties, the following "Gold Standard" protocols should be employed. These methodologies are selected for their robustness in drug discovery environments.
Protocol A: Potentiometric pKa Determination
Why this method? UV-metric methods may struggle with the weak UV absorbance changes of the propyl chain; potentiometry is definitive for ionizable groups.
Reagents:
-
0.01 M HCl standard solution.
-
0.01 M NaOH (carbonate-free).
-
Ionic Strength Adjuster: 0.15 M KCl.
-
Solvent: Water/Methanol (if insolubility is observed, extrapolate to 0% organic).
Workflow:
-
Dissolve 5 mg of compound in 20 mL of degassed water/KCl (add minimal MeOH if cloudy).
-
Acidify to pH 2.5 using HCl.
-
Titrate with NaOH under inert gas (
) purge to prevent absorption. -
Data Analysis: Plot pH vs. Volume of Titrant. Look for inflection points at pH ~5.0 (Ring N) and pH ~10.2 (Sulfonamide). Use the Bjerrum difference plot method for precise calculation.
Protocol B: Shake-Flask LogP Measurement (OECD 107)
Why this method? While HPLC estimation is faster, the shake-flask method is the absolute reference for novel scaffolds.
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Partitioning: Dissolve compound in the pre-saturated octanol phase.
-
Equilibration: Mix with pre-saturated water (1:1 volume) in a glass vial. Shake mechanically for 60 minutes; centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
Note: Ensure the aqueous phase pH is buffered to 7.4 to measure LogD, or unbuffered for intrinsic LogP.
Biological & Pharmacological Context
This specific sulfonamide derivative is often explored in the context of Serotonin (5-HT) Receptor modulation .
Structure-Activity Relationship (SAR) Logic
-
The Propyl Group: Provides steric bulk that fits into hydrophobic pockets (e.g., the hydrophobic cleft of the 5-HT6 receptor). Shortening to methyl often reduces affinity; lengthening to benzyl may increase potency but decrease solubility.
-
The Sulfonamide: Acts as a critical hydrogen bond acceptor anchor point within the receptor active site.
-
The THQ Ring: Mimics the indole core of serotonin but with different electronic properties, often reducing intrinsic efficacy (acting as an antagonist).
Visualization: Physicochemical Workflow
The following diagram illustrates the decision tree for characterizing this compound in a pre-clinical setting.
Figure 2: Sequential workflow for physicochemical validation prior to biological screening.
Storage and Stability
-
Oxidative Stability: The tetrahydroquinoline ring is susceptible to oxidation to quinoline (aromatization) upon prolonged exposure to air and light.
-
Storage Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Solution Stability: Stable in DMSO for <24 hours. Avoid acidic aqueous solutions for long-term storage to prevent potential hydrolysis of the sulfonamide (though this is slow).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17608921, N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide. Retrieved from [Link]
-
Katritzky, A. R., et al. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines.[8] Tetrahedron, 52(48), 15031-15070. (Foundational chemistry for the THQ scaffold).
-
OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
BindingDB. Entry for 1-acetyl-N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (Analog Data). Retrieved from [Link]
Sources
- 1. 952931-09-8|N-Propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide|N-Propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide|-范德生物科技公司 [bio-fount.com]
- 2. 30059-39-3|1,2,3,4-Tetrahydroquinoline-6-sulfonamide|BLD Pharm [bldpharm.com]
- 3. Raffinose | CAS#:512-69-6 | Chemsrc [chemsrc.com]
- 4. 952931-09-8|N-Propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide|BLD Pharm [bldpharm.com]
- 5. BindingDB BDBM74638 1-acetyl-N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide::1-acetyl-N-propyl-3,4-dihydro-2H-quinoline-6-sulfonamide::1-ethanoyl-N-propyl-3,4-dihydro-2H-quinoline-6-sulfonamide::MLS000045255::SMR000026847::cid_3243437 [bindingdb.org]
- 6. CAS#:952931-09-8 | N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | Chemsrc [chemsrc.com]
- 7. PubChemLite - N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (C12H18N2O2S) [pubchemlite.lcsb.uni.lu]
- 8. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
